molecular formula C7H8Br2N2 B14835510 2-(2,6-Dibromopyridin-4-YL)ethanamine

2-(2,6-Dibromopyridin-4-YL)ethanamine

Cat. No.: B14835510
M. Wt: 279.96 g/mol
InChI Key: ORLDWNAIVQPMBT-UHFFFAOYSA-N
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Description

2-(2,6-Dibromopyridin-4-YL)ethanamine is a halogenated pyridine derivative featuring a pyridine core substituted with bromine atoms at the 2- and 6-positions and an ethanamine group at the 4-position. The bromine atoms enhance electrophilicity and reactivity, while the ethanamine group introduces hydrogen-bonding capabilities, influencing solubility and intermolecular interactions.

Properties

Molecular Formula

C7H8Br2N2

Molecular Weight

279.96 g/mol

IUPAC Name

2-(2,6-dibromopyridin-4-yl)ethanamine

InChI

InChI=1S/C7H8Br2N2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1-2,10H2

InChI Key

ORLDWNAIVQPMBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)Br)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromopyridin-4-YL)ethanamine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 4-aminopyridine to yield 2,6-dibromo-4-aminopyridine, which is then reacted with ethylene oxide to form this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled reaction environments to facilitate the bromination and subsequent amination steps.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromopyridin-4-YL)ethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides or reduced amines, respectively .

Scientific Research Applications

2-(2,6-Dibromopyridin-4-YL)ethanamine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromopyridin-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms and ethanamine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 2-(2,6-Dibromopyridin-4-YL)ethanamine with compounds from the provided evidence, focusing on structural motifs, substituent effects, and hypothetical property differences.

Core Heterocycle Variations

  • Piperidine Derivatives (): The patent application discusses 2,2,6,6-tetramethylpiperidin-4-yl esters (e.g., acetate, propionate). These compounds share a saturated six-membered piperidine ring with bulky tetramethyl substituents, contrasting with the aromatic pyridine core of the target compound. The piperidine derivatives exhibit reduced aromaticity, leading to lower electron-withdrawing effects compared to pyridine. For instance, esters are less basic but more lipophilic than amines, affecting solubility and bioavailability .
  • Pyrimidine Derivatives ():
    Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate features a pyrimidine ring substituted with methyl, thietanyloxy, and thioacetate groups. The pyrimidine core (two nitrogen atoms) is more electron-deficient than pyridine, enhancing reactivity toward nucleophilic attack. The thioether (–S–) and ester (–COOR) groups contrast with bromine and ethanamine in the target compound. Thioethers confer moderate nucleophilicity, while bromine atoms act as strong electron-withdrawing groups, directing electrophilic substitution reactions .

Substituent Effects

  • Halogen vs. Alkyl/Thio Groups:
    Bromine substituents in the target compound increase molecular weight and polarizability compared to methyl or thio groups in analogous compounds. This enhances van der Waals interactions and may improve binding affinity in biological targets. However, bromine’s steric bulk could hinder accessibility to active sites compared to smaller substituents like methyl.

  • Amine vs. Ester Functional Groups: The ethanamine group introduces basicity (pKa ~10–11) and hydrogen-bond donor capacity, whereas esters are neutral and act as hydrogen-bond acceptors. This difference influences solubility: amines are more water-soluble at physiological pH, while esters favor lipid environments.

Hypothetical Property Comparison

The table below summarizes structural and hypothetical property differences:

Compound Core Structure Key Substituents Hypothetical Properties
This compound Pyridine –Br (2,6), –CH2CH2NH2 (4) High density, moderate solubility in polar solvents, reactive toward nucleophiles
2,2,6,6-Tetramethylpiperidin-4-yl acetate () Piperidine –OAc (4), –C(CH3)2 (2,6) Lipophilic, low water solubility, stable under basic conditions
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Pyrimidine –SCH2COOEt (2), –O-thietane (4) Moderate polarity, UV activity due to conjugated thioether, susceptible to oxidation

Research Implications and Gaps

  • Synthetic Applications: Brominated pyridines are valuable intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), where the ethanamine group could serve as a directing or protecting moiety.
  • Biological Activity: Amine-functionalized halogenated aromatics are common in kinase inhibitors or antimicrobial agents. Comparative studies with ester or thioether analogs could optimize pharmacokinetic profiles.
  • Crystallography: Tools like SHELX () could resolve its crystal structure, elucidating intermolecular interactions influenced by bromine and amine groups .

Further experimental data on solubility, stability, and reactivity are needed to validate these hypotheses.

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